molecular formula C18H16ClF3N2O3S B2611959 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954608-46-9

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2611959
CAS No.: 954608-46-9
M. Wt: 432.84
InChI Key: JTBHQFFFLPXXSL-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a methyl-linked trifluoromethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHQFFFLPXXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound is characterized by:

  • A pyrrolidine ring which is known for various biological activities.
  • A 4-chlorophenyl group that enhances lipophilicity and biological interactions.
  • A trifluoromethyl group , which can influence the electronic properties and reactivity of the molecule.
  • A benzenesulfonamide moiety , commonly associated with antibacterial and enzyme inhibition activities.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor of certain enzymes involved in critical physiological processes, potentially leading to therapeutic effects in various conditions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its role in antibacterial action.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, compounds within this class have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in various biochemical pathways . The IC50 values for these activities are promising, indicating potential therapeutic applications.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression . The interaction with protein targets may alter cellular responses and contribute to anticancer effects.

Research Findings

Study Biological Activity Findings
Study 1AntibacterialModerate to strong activity against Salmonella typhi (IC50 = 2.14 µM)
Study 2Enzyme InhibitionStrong inhibition of urease with IC50 values ranging from 1.13 µM to 6.28 µM
Study 3AnticancerPotential inhibition of cell proliferation observed in vitro

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial efficacy of similar compounds, this compound showed significant activity against specific strains, suggesting its potential use in treating bacterial infections.
  • Enzyme Interaction Studies : Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness . This interaction is crucial for understanding how the compound may behave in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other sulfonamide-based derivatives, such as those described in and . Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrolidin-5-one 4-Chlorophenyl, trifluoromethylbenzenesulfonamide ~438.8 (calculated) Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, methylbenzenesulfonamide 589.1 175–178
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, carbaldehyde ~308.7 (calculated) Not reported

Key Observations :

  • Core Heterocycles: The target compound’s pyrrolidin-5-one core contrasts with the pyrazolo[3,4-d]pyrimidine () and pyrazole () systems.
  • Substituent Effects: The trifluoromethyl group in the target compound and enhances metabolic stability and lipophilicity compared to the fluoro-chromenone group in , which may improve bioavailability but reduce solubility .
  • Sulfonamide Linkage : All three compounds feature sulfonamide or sulfanyl groups, which are critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or kinase targets).
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (~438.8 g/mol) falls between the smaller pyrazole derivative (~308.7 g/mol) and the larger pyrazolo-pyrimidine derivative (589.1 g/mol). Higher molecular weight in ’s compound may limit blood-brain barrier penetration.
  • Polarity : The trifluoromethyl group and sulfonamide in the target compound increase polarity compared to the carbaldehyde in , suggesting better aqueous solubility.
  • Thermal Stability : The melting point of ’s compound (175–178°C) indicates higher crystallinity, likely due to its extended aromatic system, compared to the target compound’s unreported but presumably lower melting point .

Research Findings and Implications

  • Enzyme Inhibition: Pyrazolo-pyrimidine derivatives () are known kinase inhibitors, implying that the target compound’s sulfonamide group may similarly target ATP-binding pockets .
  • Metabolic Stability: The trifluoromethyl group in the target compound and likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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